molecular formula C9H10O2 B072512 4-Chromanol CAS No. 1481-93-2

4-Chromanol

カタログ番号: B072512
CAS番号: 1481-93-2
分子量: 150.17 g/mol
InChIキー: MGSHXMOLUWTMGP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chromanol (C₉H₁₀O₂, CAS 1481-93-2) is a bicyclic phenolic compound characterized by a benzopyran ring system with a hydroxyl group at the 4-position. It is a key bioactive constituent in natural products, notably in Piper betle leaf extracts, where it constitutes up to 62.33% of the extract . Its pharmacological significance includes robust antibacterial and antibiofilm activity against oral pathogens like Streptococcus mutans and Aggregatibacter actinomycetemcomitans . Structurally, this compound serves as a precursor or intermediate in synthetic chemistry, enabling the development of derivatives such as selanyl methylene this compound and enantiomerically pure forms for pharmaceutical applications .

準備方法

Synthetic Routes and Reaction Conditions

4-Chromanol can be synthesized through several methods. One common approach involves the reduction of chroman-4-one using a suitable reducing agent. For instance, the reduction of chroman-4-one with sodium borohydride in methanol yields this compound . Another method involves the catalytic hydrogenation of chroman-4-one in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often employs the catalytic hydrogenation method due to its efficiency and scalability. This method involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The process is optimized to achieve high yields and purity of the final product .

化学反応の分析

Prins Cyclization

4-Chromanol derivatives are synthesized via asymmetric Prins cyclization of prenylated salicylaldehydes. This method employs cooperative catalysis using HCl and chiral hydrogen-bond donors (HBDs) like arylpyrrolidine derivatives .

  • Key Data :

    • Enantiomeric excess (ee): 76–74% for products 2a (homoallylic alcohol) and 3a (tertiary chloride) .

    • Reaction acceleration: Chiral HBD 9 enhances reaction rates by ~93-fold compared to HCl alone .

Copper-Catalyzed Cyclization

A copper(I)-catalyzed cascade reaction of ynols with diorgano-diselenides yields selanyl methylene this compound derivatives via 6-exo-dig cyclization .

  • Conditions : Open-air, room temperature.

  • Selectivity : Regioselective incorporation of diselenides into the chromanol core .

Alkylation of TMHQ

Reactions of 2,3,5-trimethylhydroquinone (TMHQ) with geraniol using AlPMo₁₂O₄₀ catalysts produce this compound and open-chain compounds .

  • Solvent Effects :

    SolventReaction TypeTMHQ Conversion (5 h)Chromanol Selectivity
    ChloroformHomogeneous52%12%
    HexaneHeterogeneous92%71%
  • Catalyst Optimization :

    • Supported AlPMo₁₂O₄₀/Carbon (30% loading) achieves 99% TMHQ conversion in 7 h with no by-products .

Hydroxylation and Oxidation

This compound undergoes ω-hydroxylation via cytochrome P450 enzymes (CYP4F2/CYP3A4) to form α-13′-hydroxychromanol, which is further oxidized to α-13′-carboxychromanol in peroxisomes .

Derivatization for Bioactivity

  • Antituberculosis Activity :

    DerivativeSubstituentMIC (μg/mL)
    2-Propyl-4-chromanolPropyl at C212.5
    This compoundUnsubstituted>200

    Substitution at C2 with hydrophobic groups (e.g., propyl) significantly enhances activity .

HPLC Profiling

Reaction progress is tracked using HPLC with a C-18 column and UV detection :

CompoundRetention Time (min)Detection Wavelength (nm)
Phenol2.83215
TMHQ3.80215
Open-chain compound16.00260

Environmental and Catalytic Advantages

  • Reusability : Heterogeneous AlPMo₁₂O₄₀/Carbon catalysts can be reused without loss of activity .

  • Green Chemistry : Microwave irradiation reduces reaction times (e.g., from 12 h to <2 h) and improves selectivity .

Mechanistic Insights

  • Lewis Acid Catalysis : AlPMo₁₂O₄₀ acts as a Lewis acid, facilitating electron-deficient intermediate formation during alkylation .

  • Stereochemical Control : Chiral HBDs stabilize carbocation intermediates in Prins cyclization, enabling enantioselectivity .

科学的研究の応用

Chemical Properties and Structure

4-Chromanol (CAS 1481-93-2) is characterized by its benzopyran structure, which contributes to its antioxidant properties. Its molecular formula is C9H10O2C_9H_{10}O_2, and it features a hydroxyl group at the 4-position of the chroman ring. This structural feature is crucial for its reactivity and interaction with biological systems.

Antioxidant Properties

This compound exhibits strong antioxidant activity, which can protect cells from oxidative stress. This property makes it a candidate for use in dietary supplements aimed at reducing the risk of chronic diseases associated with oxidative damage.

Anti-inflammatory Effects

Research indicates that this compound derivatives can modulate inflammatory pathways. A systematic review highlighted that chromanol compounds could inhibit enzymes involved in inflammation, such as 5-lipoxygenase and cyclooxygenase, demonstrating potential for therapeutic applications in inflammatory diseases .

Anticancer Potential

Several studies have reported the anticancer properties of this compound and its derivatives. For instance, it has been shown to induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways . The compound's ability to interact with nuclear receptors further suggests its role in cancer prevention strategies.

Drug Development

This compound serves as a key intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for their immunosuppressive activities, making them candidates for drug development in conditions such as autoimmune diseases .

Glycosylation Reactions

The compound has been utilized in glycosylation reactions to produce flavonoid derivatives with enhanced biological activities. These glycosylated forms often exhibit improved solubility and bioavailability, which are critical for therapeutic efficacy .

Molecularly Imprinted Polymers (MIPs)

Recent advancements have seen the application of this compound in the development of molecularly imprinted membranes with antibacterial properties. These materials can selectively separate compounds in complex mixtures, showcasing the versatility of this compound beyond traditional pharmaceutical applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antioxidant ActivityBirringer et al., 2018Identified structure-activity relationships among chromanols.
Anti-inflammatoryPMC7187200Inhibition of inflammatory pathways via enzyme modulation.
Anticancer ResearchMazzini et al., 2009Induction of apoptosis in tumor cells by this compound derivatives.
Drug DevelopmentOrganic & Biomolecular ChemistrySynthesis of immunosuppressive flavonoid analogues from this compound.
Material ScienceResearchGate PublicationDevelopment of MIPs for selective compound separation using this compound.

類似化合物との比較

Comparison with Structurally Similar Compounds

4-Chromanol vs. 4-Chromanone

  • Structural Difference: 4-Chromanone features a ketone group at the 4-position instead of a hydroxyl group.
  • Synthesis: this compound is synthesized via catalytic hydrogenation of 4-chromanone. Ru-catalyzed asymmetric hydrogenation achieves 98% enantiomeric excess (ee) and quantitative yield under optimized conditions . NaBH₄ reduction of 4-chromanone yields this compound but with lower efficiency (50% yield) and poor stereocontrol .

This compound vs. Thiochromanol

  • Structural Difference: Thiochromanol replaces the oxygen atom in the pyran ring with sulfur.
  • This compound’s oxygenated structure likely enhances its antibacterial efficacy compared to sulfur-containing analogues.

This compound vs. Eugenol

  • Structural Difference: Eugenol is a phenylpropanoid with a methoxy and hydroxyl group on a benzene ring, lacking the chromanol bicyclic system.
  • This compound’s bicyclic structure may enhance membrane penetration, overcoming Gram-negative bacterial resistance more effectively than eugenol .

Comparative Data Table

Compound Structure Key Bioactivity Synthetic Method Yield/Selectivity Applications References
This compound Benzopyran-4-ol Antibacterial, antibiofilm Ru-catalyzed hydrogenation of 4-chromanone 98% ee, 100% yield Oral disease therapeutics
4-Chromanone Benzopyran-4-one Synthetic intermediate Oxidation of this compound N/A Precursor for chromanol derivatives
Thiochromanol Thiobenzopyran-4-ol Inactive in nod gene induction Reduction of thiochromanone Not reported Limited pharmaceutical relevance
Eugenol Phenylpropanoid Weak/no antibacterial activity in P. betle Extraction from cloves or synthesis 17.10% in P. betle Fragrance, minor antimicrobial agent

Mechanistic and Functional Insights

  • Stereochemical Influence: Enantiomerically pure (S)-4-chromanol (97% ee) is critical for optimizing bioactivity, as demonstrated by chiral HPLC and ECD analysis .

生物活性

4-Chromanol, a member of the chromanol family, has garnered interest due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a chroman core structure with a hydroxyl group at the 4-position. This configuration is pivotal for its biological activity, influencing interactions with various molecular targets. The compound's structural diversity allows for modifications that can enhance its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study highlighted that derivatives of this compound possess minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL against certain bacterial strains. The presence of hydroxyl groups at specific positions (5- and 7-positions) enhances these antibacterial activities by disrupting bacterial membrane potential and inhibiting macromolecular biosynthesis .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundMIC (μg/mL)Target Bacteria
4-Chromanone12.5Mycobacterium tuberculosis
This compound25Staphylococcus aureus
2′,4′-dihydroxy0.39Escherichia coli

Anti-inflammatory Effects

The anti-inflammatory properties of chromanols, including this compound, have been extensively studied. These compounds have been shown to modulate signaling pathways associated with inflammation, such as the NF-κB pathway, which plays a critical role in immune response regulation . In vitro studies indicate that chromanols can inhibit the activity of enzymes involved in inflammatory processes, suggesting their potential as therapeutic agents in conditions characterized by chronic inflammation.

Anticancer Potential

This compound has also been investigated for its anticancer properties. It has been observed to induce apoptosis in cancer cells by modulating key signaling pathways related to cell proliferation and survival . For instance, certain derivatives have shown efficacy in inhibiting DNA polymerase β, which is crucial for DNA repair mechanisms in tumor cells .

The mechanisms underlying the biological activities of this compound are complex and multifaceted. Key findings include:

  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in metabolic pathways, including those responsible for inflammation and cancer progression.
  • Receptor Modulation : Chromanols interact with nuclear receptors and other cellular targets, influencing gene expression and cellular responses.
  • Mitochondrial Function : Some studies suggest that chromanols can modulate mitochondrial activity, impacting energy metabolism and apoptosis .

Case Studies

  • Antibacterial Efficacy : In a comparative study involving various chromanols, it was found that specific structural modifications significantly enhanced antibacterial potency against Mycobacterium tuberculosis compared to standard antibiotics .
  • Inflammation and Cancer : A systematic review highlighted the potential of chromanols in cancer therapy due to their ability to inhibit tumor cell growth and induce apoptosis through multiple signaling pathways .

Q & A

Basic Research Questions

Q. How can researchers verify the chemical purity of 4-Chromanol for experimental use?

  • Methodological Answer : Purity verification typically involves chromatographic techniques (e.g., GC or HPLC) combined with spectral analysis (NMR, IR). For example, enantiomeric purity (>99.0% ee) can be confirmed via high-performance liquid chromatography (HLC) using chiral columns . Batch-specific documentation from suppliers (e.g., Kanto Reagents) often includes purity certificates and storage recommendations (e.g., 0–6°C for stability) .

Q. What experimental designs are suitable for assessing this compound's effects on cardiac action potentials?

  • Methodological Answer : Microelectrode techniques on isolated sino-auricular (SA) node strips from model organisms (e.g., mice) are standard. Parameters like repolarization velocity (dV/dt), diastolic depolarization rate, and action potential (AP) frequency should be measured before and after this compound application (e.g., 30 μM). Controls must include baseline AP parameters and vehicle effects .

Q. How is this compound identified and quantified in plant extracts (e.g., Piper betle)?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is employed to detect this compound in extracts. For instance, aqueous extracts of P. betle showed 27.81% this compound content, with validation via retention time matching and spectral library comparisons . Solvent choice (aqueous vs. ethanol) significantly impacts yield due to differential solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s role as an antimicrobial vs. cardiovascular agent?

  • Methodological Answer : Context-dependent mechanisms must be analyzed. For example, this compound’s antibacterial action (11.86% in P. betle ethanol extracts) involves membrane disruption in Gram-negative bacteria , while its cardiovascular effects (e.g., IKs channel inhibition) require tissue-specific ion channel profiling . Dose-response studies and tissue/cell-type specificity assays (e.g., patch-clamp for ion channels) can clarify these dual roles .

Q. What strategies address variability in this compound’s efficacy across experimental models?

  • Methodological Answer : Variability may arise from differences in species (mouse vs. human SA node cells), preparation methods (isolated strips vs. whole tissue), or concentration ranges. Researchers should:

  • Replicate experiments across models (e.g., latent vs. true pacemaker cells ).
  • Use standardized protocols for compound dissolution (e.g., DMSO vs. saline).
  • Validate findings with complementary techniques (e.g., molecular docking to confirm IKs binding ).

Q. How can computational methods enhance the study of this compound’s pharmacological targets?

  • Methodological Answer : Molecular docking against targets like HMG-CoA reductase (for anti-hyperlipidemic activity) or potassium channels (e.g., KCNQ1/KCNE1 for IKs) can predict binding affinity and mechanistic pathways. ADME/Tox profiling (e.g., SwissADME) further prioritizes this compound derivatives for synthesis . For example, this compound showed high binding affinity to HMG-CoA reductase in silico, supporting its role in lipid metabolism .

Q. What ethical and analytical practices are critical when studying this compound in biological systems?

  • Methodological Answer :

  • Ethical compliance : Adhere to institutional guidelines for animal studies (e.g., Physiological Society standards for SA node experiments ).
  • Data validation : Use statistical tools (e.g., ANOVA for AP frequency changes ) and error analysis (e.g., uncertainty quantification in GC-MS ).
  • Contradiction analysis : Apply qualitative frameworks (e.g., identifying principal contradictions in multi-mechanistic studies ) to prioritize dominant pathways (e.g., IKs inhibition over antimicrobial effects ).

Q. Methodological Considerations for Data Interpretation

  • Handling conflicting results : Cross-validate findings using orthogonal methods. For example, if this compound’s antifungal activity contradicts its lack of cytotoxicity in cardiac models , assess cell-type-specific toxicity via MTT assays.
  • Reproducibility : Document solvent preparation (e.g., stock concentration, storage conditions ) and experimental parameters (e.g., temperature during AP recordings ).

特性

IUPAC Name

3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSHXMOLUWTMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40933308
Record name 3,4-Dihydro-2H-1-benzopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481-93-2
Record name 4-Chromanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1481-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chroman-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-2H-1-benzopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chroman-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Borane-dimethylsulfide complex (BH3—SMe2) (10 M, 1.14 mL, 11.4 mmol) in THF was added dropwise at 0° C. to a solution of compound 1 (1 g, 2.9 mmol) in THF (12 mL), and the resultant mixture was stirred at 0° C. for 4 hrs. After completion of the reaction, the mixture was quenched with H2O (7 mL), and then continually stirred for 5 min, followed by addition of 10% NaOH (2 mL) and 37% H2O2 (0.36 mL). After stirring for 30 min, the mixture was extracted with CH2Cl2 (30 mL×5). The organic layers were combined and dried with anhydrous MgSO4. After filtration, the filtrate was concentrated in vacuo, followed by purification via silica gel column chromatography (ethyl acetate/n-hexane=1:4), thus giving the title compound 4 as a colorless crystal (0.63 g, 60% yield).
Quantity
1.14 mL
Type
reactant
Reaction Step One
Name
compound 1
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Synthesis routes and methods II

Procedure details

The compound 3 is reduced using a reducing agent such as sodium boron hydride in a solvent such as methanol, ethanol and tetrahydrofuran, preferably in an alcohol solvent such as methanol and ethanol, under cooling to room temperature to give 4-chromanol (compound 4 wherein R1, R2 and R3 are as defined above).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a MeOH (250 ml) solution of 4-chromanone (16.6 g, 11 mmol), at 0° C., was added NaBH4 (5.5 g, 145 mmol) in 1 g portions over a 30 min. period. After complete addition the mixture was stirred for 1 h with spontaneous warming. The reaction was quenched with the slow addition of aq. NH4Cl (100 ml). The MeOH was removed in vacuo and the residue extracted with Et2O (2×100 ml). The organic layers were dried over MgSO4 and treated with activated carbon. After filtration the Et2O was removed in vacuo to yield 15.8 g of chroman-4-ol as a clear oil. HRMS (ESI+) calcd for C9H10O2 m/z 150.0681 (M+H)+. Found 150.0679.
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chromanol
Reactant of Route 2
4-Chromanol
Reactant of Route 3
4-Chromanol
Reactant of Route 4
4-Chromanol
Reactant of Route 5
4-Chromanol
Reactant of Route 6
4-Chromanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。